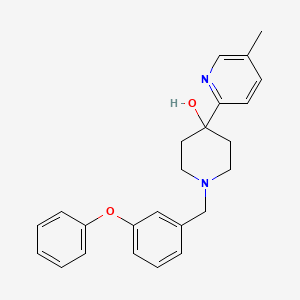
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol, also known as MPBP, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. Additionally, future directions for research on MPBP will be discussed.
Wirkmechanismus
The exact mechanism of action of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In the study by Zhang et al. (2018), it was suggested that the anti-inflammatory and analgesic effects of this compound were mediated through the inhibition of the NF-κB signaling pathway. Additionally, Chen et al. (2020) proposed that the neuroprotective effects of this compound in Parkinson's disease were due to its ability to activate the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. In the study by Zhang et al. (2018), this compound was shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in a mouse model of acute inflammation. Li et al. (2019) reported that this compound decreased the infarct volume and improved neurological function in rats with ischemic stroke. Furthermore, Chen et al. (2020) found that this compound increased the levels of dopamine and its metabolites in the striatum of mice with Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target receptors, which allows for precise manipulation of signaling pathways in the body. However, one limitation of using this compound is its potential toxicity. While this compound has been found to be safe in animal studies, its toxicity in humans is not yet known and further research is needed to assess its safety.
Zukünftige Richtungen
There are several future directions for research on 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, further investigation is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the safety and toxicity of this compound in humans needs to be evaluated in clinical trials before it can be considered for use as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol involves the reaction of 3-phenoxybenzyl chloride with 4-piperidone in the presence of sodium hydride. The resulting product is then reacted with 5-methyl-2-pyridinecarboxaldehyde to yield this compound. This synthesis method has been reported in a study by Liu et al. (2019), which demonstrated the successful synthesis of this compound with a yield of 86%.
Wissenschaftliche Forschungsanwendungen
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been investigated for its potential as a therapeutic agent in the treatment of various diseases. In a study by Zhang et al. (2018), this compound was found to exhibit anti-inflammatory and analgesic effects in a mouse model of acute inflammation. Another study by Li et al. (2019) demonstrated that this compound had a protective effect against ischemic stroke in rats. Furthermore, this compound has been shown to have potential as a treatment for Parkinson's disease, as it was found to protect dopaminergic neurons in a study by Chen et al. (2020).
Eigenschaften
IUPAC Name |
4-(5-methylpyridin-2-yl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-19-10-11-23(25-17-19)24(27)12-14-26(15-13-24)18-20-6-5-9-22(16-20)28-21-7-3-2-4-8-21/h2-11,16-17,27H,12-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSPKRHVYVPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5305120.png)
![N-(2-{4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)cyclopropanesulfonamide](/img/structure/B5305128.png)
![1-[2-(1H-imidazol-2-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5305130.png)
![4-(2,4-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5305138.png)
![4-[(2-ethoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5305139.png)
![(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine](/img/structure/B5305144.png)
![2-(thiomorpholin-4-ylsulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5305158.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5305161.png)

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305175.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)
![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5305215.png)